molecular formula C23H19N5O3 B2646976 N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide CAS No. 1705890-86-3

N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide

Cat. No.: B2646976
CAS No.: 1705890-86-3
M. Wt: 413.437
InChI Key: ORUINVBUXLJMJA-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide is a complex organic compound featuring a benzamide core linked to a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the benzamide: The final step involves the reaction of the pyridinyl-oxadiazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole and pyridine moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole.

    N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-triazol-5-yl)methyl)phenyl)amino)ethyl)benzamide: Contains a triazole ring, offering different chemical properties.

Uniqueness

The presence of the 1,2,4-oxadiazole ring in N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide provides unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs. This can result in different biological activities and chemical reactivity, highlighting its potential for specialized applications.

Properties

IUPAC Name

N-[2-oxo-2-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c29-20(15-25-23(30)16-7-2-1-3-8-16)26-19-11-5-4-9-17(19)13-21-27-22(28-31-21)18-10-6-12-24-14-18/h1-12,14H,13,15H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUINVBUXLJMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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